molecular formula C11H10FN3OS B2751795 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- CAS No. 676522-85-3

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-

Cat. No.: B2751795
CAS No.: 676522-85-3
M. Wt: 251.28
InChI Key: YGRJQKJSKWRBPV-UHFFFAOYSA-N
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Description

The compound 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- (hereafter referred to as Compound A) is a triazinone derivative characterized by a fluorine-substituted benzylthio group at the 3-position and a methyl group at the 6-position.

Key structural features:

  • Triazinone core: A six-membered ring with three nitrogen atoms, contributing to electron-deficient properties and reactivity.
  • 4-Fluorobenzylthio group: Introduces halogenated hydrophobicity, enhancing membrane permeability and biological interactions.
  • Methyl group at C6: Modifies steric and electronic properties of the triazinone ring.

Spectral analyses (FT-IR, NMR, MS) confirm its structure, and toxicity studies on Daphnia magna indicate it exhibits higher toxicity compared to halogen-free triazinones, likely due to the electron-withdrawing fluorine atom enhancing cellular uptake or target binding .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJQKJSKWRBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. This reaction produces the corresponding N-(4H-1,2,4-triazol-3-yl) carboximidates, which are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to yield the desired triazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorophenylmethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

  • Condensation : 4H-1,2,4-triazol-3-amine with ortho esters.
  • Reactions : Treatment with cyanamide and carbon disulfide.
  • Final Product : 1,2,4-Triazin-5(4H)-one derivatives.

Medicinal Chemistry

1,2,4-Triazin-5(4H)-one derivatives have been investigated for their potential biological activities:

  • Antimicrobial Activity : Studies indicate significant antibacterial properties against various pathogens. The presence of the fluorophenyl group enhances these effects.
  • Anticancer Properties : Research has demonstrated antiproliferative activity against multiple cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Mechanisms involve enzyme inhibition and modulation of signaling pathways critical for cell survival.

Agricultural Applications

The compound's derivatives have been explored for their potential as pesticides or herbicides due to their efficacy against specific pests and weeds. Research indicates that modifications in the chemical structure can enhance bioactivity and selectivity.

Material Science

Research has also focused on the use of this compound in developing new materials with specific electronic or optical properties. Its unique structure allows for potential applications in organic electronics and photonic devices.

Antimicrobial Efficacy

A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria showing minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential as a lead structure for developing new antibiotics.

Anticancer Activity

In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the micromolar range. The proposed mechanism involves binding to active sites on enzymes or altering receptor functions leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Toxicity and Bioactivity

Halogenated Derivatives
  • Compound B: 4-Amino-3-[(4-chlorobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one Molecular formula: C₁₁H₁₁ClN₄OS (MW: 282.746) . The chlorine atom increases molecular weight and lipophilicity compared to Compound A. However, toxicity data for D. Key difference: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter target binding or metabolic stability.
  • Compound C: 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin) A commercial herbicide with tert-butyl and methylthio groups. Molecular formula: C₈H₁₄N₄OS (MW: 214.29) . High water solubility (1.22 mg/L) and low toxicity to non-target organisms, as it specifically inhibits photosynthesis in weeds . Contrast: Unlike Compound A, Metribuzin’s herbicidal activity stems from its amino and tert-butyl groups, which stabilize interactions with plant-specific enzymes.
Non-Halogenated Derivatives
  • Compound D: 3-(3-Hydroxypropylthio)-6-(2-thienylvinyl)-1,2,4-triazin-5(4H)-one Features a thienylvinyl group and hydroxypropylthio substituent. Exhibits moderate anticancer activity against specific cell lines, attributed to the thienyl group’s π-π stacking and the hydroxy group’s hydrogen-bonding capacity . Key difference: The absence of halogens reduces toxicity to D.
Toxicity in Daphnia magna
Compound Substituents Toxicity (LC₅₀) Reference
Compound A 3-(4-Fluorobenzylthio), 6-methyl High
Halogen-free 3-Benzylthio, 6-methyl Low
Metribuzin 3-Methylthio, 6-tert-butyl Negligible
  • Fluorine’s role : Compound A’s high toxicity correlates with fluorine’s electronegativity, enhancing cellular penetration or enzyme inhibition .
Anticancer Potential
  • Compound A shows predictive activity against oncological protein kinases (PASS prediction), while Compound D demonstrated cytotoxicity in vitro .
  • Structural determinant : Fluorine may improve blood-brain barrier penetration, whereas thienyl groups in Compound D enhance DNA intercalation .

Physicochemical Properties

Property Compound A Compound B (Cl) Metribuzin
Molecular Weight ~280.3 (est.) 282.746 214.29
Water Solubility Low (est.) Low 1.22 mg/L
LogP (est.) ~2.5 ~3.0 ~1.8
  • Solubility : Metribuzin’s higher solubility is critical for herbicidal action, whereas Compound A’s hydrophobicity favors membrane interactions in toxicity .

Biological Activity

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- (CAS No. 676522-85-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings on its biological activity, focusing on its mechanisms of action, synthesis, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C11H10FN3OSC_{11}H_{10}FN_3OS with a molecular weight of 251.28 g/mol. The structure features a triazine ring with a fluorophenylmethylthio substituent, which is believed to influence its biological properties.

PropertyValue
Molecular FormulaC11H10FN3OSC_{11}H_{10}FN_3OS
Molecular Weight251.28 g/mol
CAS Number676522-85-3

Synthesis

The synthesis of this compound typically involves the condensation of 4H-1,2,4-triazol-3-amine with various ortho esters derived from different acids. Subsequent reactions with cyanamide and carbon disulfide yield the desired triazine derivatives. This method allows for the introduction of various functional groups that can enhance biological activity.

Biological Activity

Research has indicated that compounds in the triazine family exhibit a range of biological activities including:

Antimicrobial Activity

1,2,4-Triazin-5(4H)-one derivatives have shown significant antimicrobial properties. A study indicated that the presence of the fluorophenyl group enhances antibacterial effects against various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

The antiproliferative activity of related triazine derivatives has been evaluated against several cancer cell lines including breast, colon, and lung cancer cells. These studies suggest that the mechanism of action may involve inhibition of key enzymes or modulation of signaling pathways critical for cancer cell survival .

The proposed mechanism of action for 1,2,4-Triazin-5(4H)-one involves:

  • Enzyme Inhibition : Binding to active sites on enzymes, preventing substrate interaction.
  • Receptor Modulation : Altering receptor functions which may lead to downstream effects in cellular signaling pathways.
    These interactions can lead to apoptosis in cancer cells and reduced viability in microbial pathogens .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range.
  • Antimicrobial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria showing MIC values as low as 0.125 µg/mL against resistant strains like MRSA .

Q & A

Q. What are the optimal synthetic routes for 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazinone core followed by functionalization. Key steps include:

  • Thioether linkage formation : Reacting 4-fluorobenzyl mercaptan with a pre-synthesized triazinone intermediate under basic conditions (e.g., NaOH or K₂CO₃) to introduce the thioether group.
  • Temperature control : Maintaining reactions between 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reactivity in heterogeneous systems.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve yield by stabilizing intermediates. Post-synthesis, purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., distinguishing thioether protons at δ 3.8–4.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for sulfur and fluorine.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts. Cross-referencing these methods ensures accurate structural assignment and purity assessment .

Q. What common chemical reactions does this compound undergo, and how can these be leveraged to synthesize derivatives?

The compound’s reactivity is dominated by its thioether and triazinone moieties:

  • Oxidation : Thioether groups can be oxidized to sulfoxides or sulfones using m-chloroperbenzoic acid (mCPBA) or H₂O₂, enabling polarity modulation for biological studies.
  • Nucleophilic substitution : The triazinone core reacts with amines or alcohols under acidic/basic conditions to form substituted derivatives.
  • Cyclization : Heating with halo ketones or aldehydes in alkaline media yields fused heterocycles (e.g., triazino-thiadiazines) .

Advanced Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis and functionalization of this compound?

  • Factorial design : Screen variables (temperature, solvent, catalyst concentration) to identify critical parameters. For example, a 2³ factorial design can optimize yield by testing high/low levels of each factor.
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., interaction between pH and reaction time) to predict optimal conditions.
  • Statistical software : Tools like Minitab or JMP analyze DoE data to minimize experimental runs and maximize information output .

Q. What computational approaches are available to predict reaction pathways and design novel derivatives of this triazinone scaffold?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key reactions (e.g., thioether formation).
  • Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method explore plausible mechanistic pathways.
  • Machine Learning (ML) : Train models on existing triazinone derivatives to predict bioactivity or solubility, guiding targeted synthesis .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes during the synthesis of this compound?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous peak assignments.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) and adjust reaction conditions (e.g., lower oxidant concentration).
  • Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediate accumulation .

Q. What strategies are recommended for elucidating the crystal structure and solid-state properties of this compound to confirm its configuration?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix) to determine bond lengths, angles, and packing motifs.
  • Powder XRD : Compare experimental patterns with simulated data from crystal structures to assess phase purity.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs and stability under heating .

Q. What are the key considerations in scaling up the laboratory synthesis of this compound to pilot-scale production while maintaining yield and purity?

  • Reactor design : Use continuous-flow reactors to improve heat/mass transfer and reduce batch variability.
  • Process Analytical Technology (PAT) : Implement in-line sensors (e.g., pH, temperature probes) for real-time monitoring.
  • Separation optimization : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization for cost-effective purification .

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